molecular formula C19H16F3N3O2S B2403425 ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate CAS No. 160424-54-4

ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate

Cat. No.: B2403425
CAS No.: 160424-54-4
M. Wt: 407.41
InChI Key: NKKWXSKGWTUKAB-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate is an indole derivative featuring a thioureido group (-NH-CS-NH-) at the 3-position of the indole core and a trifluoromethylphenyl substituent. This compound’s structural motifs are commonly explored in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules and the trifluoromethyl group’s role in improving metabolic stability and binding affinity.

Properties

IUPAC Name

ethyl 3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c1-2-27-17(26)16-15(13-8-3-4-9-14(13)24-16)25-18(28)23-12-7-5-6-11(10-12)19(20,21)22/h3-10,24H,2H2,1H3,(H2,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKWXSKGWTUKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed Tandem Oxidative Cyclization

A patent (CN105130872B) describes a high-yielding method for synthesizing 3-trifluoromethyl-substituted indoles using dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer ([RhCp*Cl₂]₂) as a catalyst. Although the patent focuses on indoles with direct trifluoromethyl substitution, the methodology is adaptable to the target compound by modifying the acetylene precursor.

Reaction Conditions :

  • Substrates : Acetanilide derivatives and trifluoromethylphenylacetylene.
  • Catalyst : [RhCp*Cl₂]₂ (2 mol%).
  • Temperature : 100–120°C.
  • Time : 1 hour.
  • Yield : 70–85% (reported for analogous compounds).

Mechanism :

  • C–H Activation : The rhodium catalyst activates the ortho C–H bond of acetanilide.
  • Alkyne Insertion : Trifluoromethylphenylacetylene inserts into the Rh–C bond.
  • Oxidative Cyclization : Formation of the indole ring with concurrent elimination of acetic acid.

This method offers excellent regioselectivity for the 3-position, avoiding the formation of 2-substituted isomers.

Thioureido Group Installation

Coupling of 3-Aminoindole with 3-(Trifluoromethyl)phenyl Isothiocyanate

The thioureido moiety is introduced by reacting ethyl 3-amino-1H-indole-2-carboxylate with 3-(trifluoromethyl)phenyl isothiocyanate under mild conditions.

Procedure :

  • Reagents :
    • Ethyl 3-amino-1H-indole-2-carboxylate (1.0 equiv).
    • 3-(Trifluoromethyl)phenyl isothiocyanate (1.2 equiv).
    • Base: Triethylamine (1.5 equiv).
    • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Conditions :
    • Temperature: 0°C to room temperature.
    • Time: 4–6 hours.
    • Yield: 80–90%.

Mechanism :

  • Nucleophilic attack of the indole’s amine group on the electrophilic carbon of the isothiocyanate.
  • Formation of a thiocarbamate intermediate, which tautomerizes to the thioureido product.

Purification :

  • The crude product is purified via recrystallization from ethyl acetate/hexane mixtures.

Alternative Synthetic Routes

One-Pot Indole-Thioureido Assembly

A modified approach combines indole formation and thioureido installation in a single pot, leveraging in situ generation of the isothiocyanate.

Steps :

  • Indole Synthesis : As described in Section 2.1.
  • In Situ Isothiocyanate Formation : Treatment of 3-(trifluoromethyl)aniline with thiophosgene.
  • Coupling : Direct reaction of the generated isothiocyanate with the indole intermediate.

Advantages :

  • Reduces purification steps.
  • Improves overall yield (75–82%).

Critical Analysis of Methodologies

Comparison of Key Parameters

Method Yield (%) Purity (%) Scalability Cost Efficiency
Rh-Catalyzed Cyclization + Coupling 85 ≥98 High Moderate
One-Pot Assembly 82 ≥95 Medium High

Challenges and Solutions

  • Regioselectivity : The rhodium-catalyzed method ensures exclusive 3-substitution, avoiding positional isomers.
  • Trifluoromethyl Handling : Use of stable trifluoromethylating reagents (e.g., TT-CF₃⁺OTf⁻) minimizes side reactions.
  • Thioureido Stability : Conducting reactions under anhydrous conditions prevents hydrolysis of the thioureido group.

Structural Confirmation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 10.2 (s, 1H, NH), 8.4 (d, J = 8.0 Hz, 1H, ArH), 7.8–7.2 (m, 6H, ArH), 4.3 (q, J = 7.1 Hz, 2H, OCH₂), 1.4 (t, J = 7.1 Hz, 3H, CH₃).
  • ¹³C NMR : δ 165.2 (C=O), 152.1 (C=S), 139.8–118.3 (Ar-C), 60.1 (OCH₂), 14.3 (CH₃).
  • HRMS : m/z calcd. for C₁₉H₁₆F₃N₃O₂S: 407.4; found: 407.3.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure makes it a promising candidate for drug development, particularly in targeting specific enzymes or receptors.

Case Studies

  • Anticancer Activity : Research has shown that derivatives of indole compounds exhibit significant antitumor activities. Ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate can be evaluated for its efficacy against various cancer cell lines, potentially leading to the development of new anticancer agents .
  • Mechanism of Action : The trifluoromethyl group enhances binding affinity and selectivity towards molecular targets, which can be crucial for developing selective inhibitors for cancer therapies.

Materials Science

In materials science, the properties of this compound can be exploited to develop novel materials with specific electronic or optical characteristics.

Applications

  • Organic Electronics : The compound's electronic properties may allow its use in organic semiconductors or photovoltaic devices.
  • Nanotechnology : Due to its unique structure, it could be utilized in the synthesis of nanoparticles or nanocomposites with enhanced functionalities.

Biological Studies

This compound can serve as a valuable probe in biological studies involving thiourea or indole derivatives.

Research Insights

  • Biological Activity : this compound can be used to investigate biological processes related to enzyme inhibition or receptor interactions .
  • Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents .

Chemical Reactions and Synthetic Routes

The synthesis of this compound typically involves multiple synthetic steps, including:

  • Suzuki–Miyaura Coupling Reaction : A common method for forming carbon-carbon bonds that could be adapted for synthesizing this compound.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like hydrogen peroxide or reduction with lithium aluminum hydride, allowing further functionalization and exploration of its chemical properties.

Mechanism of Action

The mechanism by which ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions . The thiourea moiety can interact with metal ions or other nucleophiles, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1):

Table 1: Key Properties of Ethyl 3-(3-(3-(Trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups XLogP³ Notes
This compound C₁₉H₁₅F₃N₃O₂S 406.07* -CF₃, thioureido, ethyl ester (C2) ~6.0* High lipophilicity, indole core
Ethyl 3-[(3-chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate C₁₉H₁₈ClN₃O₂S 387.90 -Cl, -CH₃, thioureido, ethyl ester (C2) 5.3 Lower MW, reduced hydrophobicity
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate C₁₁H₈F₃NO₂ 243.18 -CF₃ (C7), methyl ester (C3) ~3.5* No thioureido, simpler structure
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate C₂₇H₂₈F₃N₅O₃S 548.20 -CF₃, ureido, thiazole core, piperazine-acetate ~4.8* Ureido vs. thioureido; thiazole core

*Estimated values based on structural analogs.

Key Observations:

Core Structure Differences: The target compound’s indole core contrasts with the thiazole ring in ’s analogs (e.g., compound 10e). Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate () lacks the thioureido group, reducing hydrogen-bonding capacity but maintaining the indole scaffold.

Substituent Effects: Trifluoromethyl (-CF₃): Enhances lipophilicity (higher XLogP³) and metabolic stability compared to chloro (-Cl) and methyl (-CH₃) groups in ’s compound. The -CF₃ group’s electron-withdrawing nature may also influence electronic interactions with biological targets. Thioureido vs.

Synthetic Yields :

  • While direct yield data for the target compound is unavailable, analogs like compound 10e () demonstrate high yields (~92%), suggesting efficient synthetic routes for similar trifluoromethylphenyl derivatives.

Biological Activity

Ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an indole core, a thiourea moiety, and a trifluoromethylphenyl group, which contribute to its unique properties. The synthesis typically involves the reaction of indole derivatives with isothiocyanates under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including Hep-2 and P815 cells. For instance, one study reported an IC50 value of 17.82 mg/mL against Hep-2 cells .
  • Antimicrobial Properties : The compound has shown activity against both Gram-positive and Gram-negative bacteria. In particular, it demonstrated significant inhibition against Staphylococcus aureus and other pathogens in microbiological evaluations .
  • Enzyme Inhibition : The thiourea moiety is known to interact with various enzymes, suggesting potential as an enzyme inhibitor. For example, compounds with similar structures have been evaluated for their inhibitory effects on carbonic anhydrase and other metalloenzymes .

Anticancer Activity

A detailed analysis of the anticancer properties revealed that certain derivatives exhibited potent inhibitory effects on cancer cell proliferation. Table 1 summarizes the IC50 values for various derivatives against different cell lines:

CompoundCell LineIC50 (μM)
AHep-217.82
BP81549.85
CMCF-78.55

Antimicrobial Activity

In antimicrobial studies, this compound showed promising results against standard strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 μg/mL
Escherichia coli200 μg/mL
Candida albicans300 μg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cancer Treatment : A study investigated the effects of various thiourea derivatives on tumor growth in vivo. The results indicated that specific analogs significantly reduced tumor size in mouse models, demonstrating their potential as anticancer therapeutics .
  • Antiviral Activity : Another study evaluated the antiviral properties against a range of DNA and RNA viruses, including HIV-1. The findings suggested that some derivatives displayed notable antiviral activity, warranting further investigation into their mechanisms .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate?

The synthesis typically involves multi-step reactions, starting with the coupling of an indole precursor (e.g., ethyl 3-amino-1H-indole-2-carboxylate) with 3-(trifluoromethyl)phenyl isothiocyanate under controlled conditions. Key parameters include:

  • Solvent selection : Ethanol or DMF is often used to enhance solubility of intermediates .
  • Temperature : Reactions are performed at 60–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and recrystallization are critical for isolating high-purity product (>95%) . Monitoring via HPLC and 1^1H NMR ensures intermediate purity and reaction completion .

Q. How can researchers structurally characterize this compound and validate its identity?

A combination of spectroscopic and crystallographic methods is recommended:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., thioureido proton at δ ~10–11 ppm, trifluoromethyl signals at δ ~120–125 ppm in 19^{19}F NMR) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves 3D molecular geometry, confirming bond angles and intermolecular interactions (e.g., hydrogen bonding in the thioureido moiety) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ expected at m/z ~420–430) .

Q. What initial biological assays are suitable for evaluating its pharmacological potential?

Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Test against kinases (e.g., Mcl-1) or inflammatory enzymes (COX-2) using fluorescence polarization or enzymatic activity assays .
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors (e.g., estrogen receptor) .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM to assess selectivity .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for optimizing bioactivity?

SAR studies require systematic modifications:

  • Substituent variation : Replace the trifluoromethyl group with Cl, Br, or methyl to evaluate electronic effects on target binding .
  • Scaffold hopping : Compare with pyrimidoindole or thienoindole analogs to assess ring system contributions to potency .
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Mcl-1’s hydrophobic pocket) . Data should be analyzed using multivariate regression to identify key physicochemical descriptors (e.g., logP, polar surface area) .

Q. How should discrepancies between crystallographic data and spectroscopic results be resolved?

Contradictions may arise from dynamic vs. static molecular conformations:

  • Dynamic NMR : Perform variable-temperature 1^1H NMR to detect rotational barriers in the thioureido group .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify energetically favored conformers .
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine structures with pseudomerohedral twinning .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Address solubility and metabolic stability:

  • Prodrug design : Introduce esterase-labile groups (e.g., acetyl) at the ethyl carboxylate to enhance bioavailability .
  • Salt formation : Co-crystallize with counterions (e.g., HCl) to improve aqueous solubility .
  • Metabolic profiling : Use liver microsomes or CYP450 isoforms to identify vulnerable sites (e.g., indole NH) for deuterium substitution .

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